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Compound Name: O-(3-Chloroallyl)hydroxylamine

Cat. No.: B154111 Get Quote

An In-depth Technical Guide on the Predicted pKa of O-(3-Chloroallyl)hydroxylamine

For Researchers, Scientists, and Drug Development Professionals

Abstract
The acid dissociation constant (pKa) is a critical physicochemical parameter in drug discovery

and development, influencing a molecule's absorption, distribution, metabolism, and excretion

(ADME) properties. This document provides a comprehensive analysis of the predicted pKa

value of O-(3-Chloroallyl)hydroxylamine, an important reagent in organic synthesis. We

delve into the structural factors governing its acidity, compare it with related compounds, and

outline the computational and experimental methodologies for pKa determination. This guide

serves as a technical resource for researchers utilizing this compound in medicinal chemistry

and other scientific endeavors.

Introduction to O-(3-Chloroallyl)hydroxylamine
O-(3-Chloroallyl)hydroxylamine, with the Chemical Abstracts Service (CAS) number 87851-

77-2, is a hydroxylamine derivative featuring a 3-chloroallyl group attached to the oxygen atom.

[1] Its unique structure makes it a valuable intermediate in the synthesis of various organic

molecules, including those with potential applications in the pharmaceutical and agricultural

sectors.[1] Understanding its ionization state at physiological pH is paramount for predicting its

behavior in biological systems, making its pKa value a subject of significant interest.
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The pKa of a molecule describes its tendency to donate or accept a proton. For a compound

like O-(3-Chloroallyl)hydroxylamine, the relevant pKa is that of its conjugate acid, where the

nitrogen atom of the hydroxylamine group is protonated. A lower pKa value for the conjugate

acid corresponds to a weaker base.

Predicted pKa Value
The pKa of a compound can be estimated using various computational algorithms that analyze

the molecule's structure and electronic properties. These predictions are valuable for

preliminary assessments before a compound is synthesized or when experimental

determination is challenging.

One computationally predicted pKa value for O-(3-Chloroallyl)hydroxylamine is 3.80 ± 0.70.

[1] This value indicates that O-(3-Chloroallyl)hydroxylamine is a significantly weaker base

than simple amines or even the parent hydroxylamine molecule.

Data Summary
For comparative purposes, the predicted pKa of O-(3-Chloroallyl)hydroxylamine is presented

alongside the experimental pKa of its parent compound, hydroxylamine.

Compound
Predicted pKa (Conjugate
Acid)

Experimental pKa
(Conjugate Acid)

O-(3-Chloroallyl)hydroxylamine 3.80 ± 0.70[1] Not available

Hydroxylamine (NH₂OH) - 5.94 - 6.03[2][3]

Structural Factors Influencing Acidity
The predicted pKa value of O-(3-Chloroallyl)hydroxylamine is a direct consequence of its

molecular structure. The interplay of inductive and resonance effects governs the electron

density on the nitrogen atom, which in turn determines its basicity.

The Hydroxylamine Moiety: The oxygen atom adjacent to the nitrogen in the hydroxylamine

group is highly electronegative. It exerts a strong electron-withdrawing inductive effect,

pulling electron density away from the nitrogen atom. This reduces the availability of the
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nitrogen's lone pair to accept a proton, making hydroxylamine a weaker base than ammonia.

This is reflected in the pKa of protonated hydroxylamine (~6.0) being much lower than that of

the ammonium ion (~9.2).[4]

The O-(3-Chloroallyl) Substituent:

Alkylation Effect: The substitution of the hydroxyl hydrogen with an alkyl group (in this

case, the 3-chloroallyl group) further decreases the basicity.[5]

Inductive Effect of Chlorine: The key feature of the substituent is the chlorine atom. As a

halogen, chlorine is strongly electronegative and exerts a powerful electron-withdrawing

inductive effect (-I effect). This effect is transmitted through the three-carbon chain to the

oxygen and, subsequently, to the nitrogen atom. This further depletes the electron density

on the nitrogen, significantly reducing its basicity and thereby lowering the pKa of the

conjugate acid.

The logical relationship of these influencing factors is depicted in the diagram below.
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Structural Factors

Resulting Properties

Nitrogen Lone Pair Availability

Reduced Basicity of Nitrogen

Adjacent Electronegative Oxygen
(-I Effect)

reduces

Electronegative Chlorine on Allyl Group
(-I Effect)

further reduces

Lower Predicted pKa Value
(3.80 ± 0.70)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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